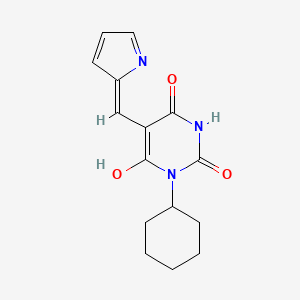![molecular formula C21H19N3O2S B6137166 4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide, commonly known as MPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPTB is a thioamide derivative that belongs to the class of N-arylthiourea compounds. It is a yellow crystalline powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
作用機序
The exact mechanism of action of MPPTB is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. MPPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain sensation. By inhibiting COX-2, MPPTB can reduce inflammation and pain. MPPTB has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting topoisomerase II, MPPTB can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPPTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPPTB can inhibit the growth of cancer cells and induce apoptosis. MPPTB has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, MPPTB has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using MPPTB in lab experiments is its low cost and easy synthesis method. MPPTB is also soluble in organic solvents, making it easy to dissolve in various solutions. However, one limitation of using MPPTB is its low water solubility, which can limit its use in certain experiments. In addition, the exact mechanism of action of MPPTB is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on MPPTB. One area of research is to further investigate the mechanism of action of MPPTB. Understanding the exact molecular targets of MPPTB can help to identify its potential applications and develop more effective derivatives. Another area of research is to investigate the potential applications of MPPTB in agriculture and material science. Finally, more studies are needed to evaluate the safety and toxicity of MPPTB in humans and animals.
合成法
MPPTB can be synthesized by reacting 4-methoxybenzoyl chloride and 4-(4-pyridinylmethyl)aniline in the presence of triethylamine. The resulting product is then treated with thiourea and potassium hydroxide to obtain MPPTB. The synthesis method of MPPTB is simple and cost-effective, making it a popular choice for researchers.
科学的研究の応用
MPPTB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPPTB has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, MPPTB has been used as a fungicide and insecticide due to its ability to inhibit the activity of certain enzymes. In material science, MPPTB has been used as a corrosion inhibitor due to its ability to form a protective film on metal surfaces.
特性
IUPAC Name |
4-methoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-26-19-8-4-17(5-9-19)20(25)24-21(27)23-18-6-2-15(3-7-18)14-16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWRRQUIVIITIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxyethyl 4-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6137085.png)

![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)
![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)
![7-(3-chlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6137119.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)
![2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B6137126.png)

![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)
![3-bromo-N-{3-[(4-fluorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B6137155.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
